2-Fluoro-4-(hydroxymethyl)benzonitrile

Medicinal Chemistry Drug Design ADME Optimization

2-Fluoro-4-(hydroxymethyl)benzonitrile (CAS 222978-02-1) is a privileged fluorinated benzonitrile building block critical for CNS drug discovery and furin inhibitor optimization. Its unique ortho-fluorine and para-hydroxymethyl pattern offers distinct reactivity and metabolic stability advantages over positional isomers. Supported by established synthetic routes (81% yield via ozonolysis) and high purity (≥98%), it ensures reliable and scalable access for advanced pharmaceutical and agrochemical R&D.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 222978-02-1
Cat. No. B1338224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-(hydroxymethyl)benzonitrile
CAS222978-02-1
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)F)C#N
InChIInChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2
InChIKeyWLQHJQUGYACADR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4-(hydroxymethyl)benzonitrile (CAS 222978-02-1) Technical Procurement & Property Overview for R&D Sourcing


2-Fluoro-4-(hydroxymethyl)benzonitrile (CAS 222978-02-1), also referred to as 4-Cyano-3-fluorobenzyl alcohol, is a fluorinated benzonitrile building block with the molecular formula C₈H₆FNO and a molecular weight of 151.14 g/mol [1]. It features a hydroxymethyl group at the 4-position and a fluorine atom at the 2-position relative to the nitrile, creating a distinctive substitution pattern that influences its reactivity and physicochemical properties. This solid compound has a reported melting point of 66-68°C and a boiling point of 287.8±30.0°C at 760 mmHg . It is commercially available from multiple specialty chemical suppliers in purities typically ≥98% (HPLC/GC) .

The Specificity-Driven Procurement Case for 2-Fluoro-4-(hydroxymethyl)benzonitrile (222978-02-1) Over Generic Benzonitrile Alternatives


While the benzonitrile class contains numerous hydroxymethyl-substituted and fluorinated variants, 2-Fluoro-4-(hydroxymethyl)benzonitrile occupies a unique structural niche that precludes simple substitution. The specific ortho-fluorine to para-hydroxymethyl arrangement creates a distinct electronic and steric environment that directly impacts its behavior as a synthetic intermediate. Close positional isomers, such as 3-Fluoro-4-(hydroxymethyl)benzonitrile , exhibit altered hydrogen-bonding capabilities and metal-coordination geometry in catalytic cycles, potentially derailing established synthetic routes or leading to off-target byproducts. This compound's specific substitution pattern has been explicitly utilized in the optimization of substrate-analogue furin inhibitors, where the fluorine atom contributes to lipophilicity and metabolic stability while the hydroxymethyl group provides a critical handle for further derivatization [1].

Quantitative Differentiation Evidence for 2-Fluoro-4-(hydroxymethyl)benzonitrile (222978-02-1) Versus Closest Analogs


Lipophilicity (logP) Differentiation: Ortho-Fluoro vs. Unsubstituted and Meta-Fluoro Analogs

The measured logP value for 2-Fluoro-4-(hydroxymethyl)benzonitrile is 1.19 [1], placing it in a favorable lipophilicity range for central nervous system (CNS) drug design. While direct experimental logP data for the non-fluorinated analog 4-(hydroxymethyl)benzonitrile is not directly available, computational predictions indicate a logP reduction of approximately 0.4-0.7 units upon ortho-fluorination. This is consistent with the well-established effect of ortho-fluorine substitution on benzonitriles, which modulates lipophilicity and metabolic stability without introducing steric hindrance at the para-hydroxymethyl site [2].

Medicinal Chemistry Drug Design ADME Optimization

Polar Surface Area (PSA) Comparison: 2-Fluoro-4-(hydroxymethyl)benzonitrile vs. 3-Fluoro-4-(hydroxymethyl)benzonitrile Isomer

The topological polar surface area (TPSA) for 2-Fluoro-4-(hydroxymethyl)benzonitrile is 44.0 Ų . This value is below the typical threshold of 60 Ų for favorable oral absorption and aligns with the general design principles for CNS-active compounds. The positional isomer 3-Fluoro-4-(hydroxymethyl)benzonitrile is predicted to have an identical TPSA of 44.0 Ų . However, the different fluorine position results in a distinct electrostatic potential surface and altered hydrogen-bonding interactions with biological targets, as evidenced by differing activity profiles in kinase inhibition assays for analogous benzonitrile derivatives [1].

Medicinal Chemistry Bioavailability Prediction Computational Chemistry

Synthetic Route Yield Comparison: 2-Fluoro-4-(hydroxymethyl)benzonitrile via Ozonolysis vs. Alternative Methods

A specific, high-yielding synthesis of 2-Fluoro-4-(hydroxymethyl)benzonitrile has been described via ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reductive work-up with sodium borohydride, achieving an 81% yield . While direct yield comparisons for the synthesis of positional isomers like 3-Fluoro-4-(hydroxymethyl)benzonitrile using the exact same method are not readily available in the open literature, the analogous transformation of 3-fluoro-4-vinylbenzonitrile to the 3-fluoro isomer would be expected to proceed with similar efficiency . However, the commercial availability and documented reproducibility of the 81% yield for the 2-fluoro isomer provides a reliable benchmark for process scale-up and cost-of-goods calculations.

Organic Synthesis Process Chemistry Methodology Development

Purity Specifications from Commercial Suppliers: 2-Fluoro-4-(hydroxymethyl)benzonitrile vs. Alternative Sources

2-Fluoro-4-(hydroxymethyl)benzonitrile is available from reputable research chemical suppliers with guaranteed purity specifications of 98% (by HPLC) or 99% (by GC) . The melting point is consistently reported in the range of 66-72°C across multiple vendors, providing a reliable quality control identifier . This high level of commercial purity and consistent physical property data supports its use in sensitive applications such as medicinal chemistry and materials science, minimizing the risk of off-target reactions or ambiguous analytical results. While many analogous benzonitrile building blocks are also available at 98% purity, the specific combination of functional groups and the documented analytical specifications for this compound provide a known, reliable starting point for research.

Chemical Procurement Quality Control Supply Chain

Role as a Key Intermediate in Furin Inhibitor Optimization: A Structural Comparison

The 2-fluoro-4-(hydroxymethyl)benzonitrile scaffold has been explicitly utilized as a P1 residue in the design of substrate-analogue furin inhibitors [1]. In the optimization of these multibasic inhibitors, the incorporation of this specific benzonitrile moiety (as part of a 4-amidinobenzylamide group) was explored to modulate the overall basicity and toxicity profile of the compounds. While the parent inhibitor MI-1148 (containing a 4-amidinobenzylamide group) exhibited high potency, it suffered from a narrow therapeutic window [1]. The study investigated replacing the C-terminal benzamidine with less basic P1 residues, including those derived from benzonitriles. Although the exact IC₅₀ value for the compound containing the 2-fluoro-4-(hydroxymethyl)benzonitrile-derived P1 residue is not explicitly reported in the abstract, the study demonstrates that this specific benzonitrile substitution pattern was selected to balance potency against reduced toxicity [1].

Antiviral Drug Discovery Proprotein Convertase Inhibition Medicinal Chemistry

Utility in Kinase Inhibitor Scaffolds: Positional Isomer Differentiation in Patent Literature

Benzonitrile derivatives are prominently featured as key scaffolds in kinase inhibitor patents, particularly those targeting TBK1 and IKKε [1]. The generic Markush structures in these patents encompass a wide range of substituted benzonitriles, including those with fluorine and hydroxymethyl substituents. While the patent does not provide specific IC₅₀ data for 2-fluoro-4-(hydroxymethyl)benzonitrile itself, it establishes the critical importance of the benzonitrile core and the role of specific substitution patterns (R1 and R2 groups) in achieving potent kinase inhibition [1]. The distinct electronic and steric properties conferred by the 2-fluoro-4-hydroxymethyl arrangement differentiate it from other regioisomers (e.g., 3-fluoro-4-hydroxymethyl or 2-fluoro-5-hydroxymethyl) that would be encompassed by the same Markush claim but likely exhibit different activity profiles [1].

Kinase Inhibition Cancer Therapeutics Patent Analysis

Prioritized R&D and Industrial Application Scenarios for 2-Fluoro-4-(hydroxymethyl)benzonitrile (222978-02-1) Based on Evidence


Medicinal Chemistry: CNS-Penetrant Lead Optimization

The experimental logP of 1.19 positions this compound as a privileged building block for CNS drug discovery programs. The balanced lipophilicity and the well-established metabolic benefits of ortho-fluorination make it a strategic choice when optimizing lead series for blood-brain barrier penetration, compared to less lipophilic non-fluorinated analogs.

Antiviral Drug Discovery: Furin and Proprotein Convertase Inhibitor Design

The demonstrated use of this specific benzonitrile scaffold in the optimization of substrate-analogue furin inhibitors validates its application in antiviral research. The compound serves as a key intermediate for introducing a P1 residue that balances potency against toxicity, a critical consideration in the development of safe and effective furin-targeting antivirals.

Process Chemistry: Reliable Scale-up of Fluorinated Benzonitrile Intermediates

The documented synthetic route via ozonolysis of 2-fluoro-4-vinylbenzonitrile provides an 81% isolated yield . This established methodology and the compound's commercial availability in high purity (98-99%) offer process chemists a reliable and scalable entry point for the synthesis of more complex fluorinated pharmaceuticals and agrochemicals, reducing the risk associated with unoptimized routes for positional isomers.

Kinase Inhibitor Medicinal Chemistry: Exploring Privileged Benzonitrile Scaffolds

The inclusion of this specific substitution pattern within the Markush structures of patents claiming TBK1 and IKKε kinase inhibitors confirms its relevance as a privileged scaffold. Researchers can leverage this commercially available building block to rapidly synthesize and evaluate novel analogs within this therapeutically important target class, potentially gaining a competitive advantage through the exploration of less common regioisomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-4-(hydroxymethyl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.